molecular formula C7H12O3 B092502 trans-4-Hydroxycyclohexanecarboxylic acid CAS No. 17419-81-7

trans-4-Hydroxycyclohexanecarboxylic acid

Cat. No.: B092502
CAS No.: 17419-81-7
M. Wt: 144.17 g/mol
InChI Key: HCFRWBBJISAZNK-UHFFFAOYSA-N
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Description

trans-4-Hydroxycyclohexanecarboxylic acid: is a chemical compound with the molecular formula C7H12O3. It is a white to off-white solid that is used as a substrate in the synthesis of cyclohexanecarboxylic acid. This compound is also a by-product of intestinal bacterial metabolism and can be excreted via the urinary tract .

Biochemical Analysis

Biochemical Properties

Trans-4-Hydroxycyclohexanecarboxylic acid interacts with several enzymes and proteins. One such enzyme is 4-hydroxycyclohexanecarboxylate dehydrogenase, which requires NAD as a cofactor . This enzyme is highly specific for 4-oxocyclohexanecarboxylate, and the carboxyl group is essential for its activity .

Cellular Effects

The effects of this compound on cells are largely dependent on its interactions with enzymes and proteins. For instance, its interaction with 4-hydroxycyclohexanecarboxylate dehydrogenase can influence cellular metabolism, particularly in organisms like Corynebacterium cyclohexanicum that utilize cyclohexanecarboxylic acid as a carbon source .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with enzymes like 4-hydroxycyclohexanecarboxylate dehydrogenase. This enzyme catalyzes the dehydrogenation of this compound to 4-oxocyclohexanecarboxylate .

Temporal Effects in Laboratory Settings

Its role as a substrate for cyclohexanecarboxylic acid production suggests that it may have implications for long-term cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathway of cyclohexanecarboxylic acid degradation. This process begins with the hydroxylation of cyclohexanecarboxylic acid to yield this compound, which is then dehydrogenated to 4-oxocyclohexanecarboxylate .

Subcellular Localization

The subcellular localization of this compound is also not well known. Given its role in metabolic pathways, it is likely to be found in areas of the cell where these processes occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-4-Hydroxycyclohexanecarboxylic acid involves the hydrogenation of p-hydroxybenzoic acid in the presence of a catalyst and solvent. The process includes the following steps:

  • Adding p-hydroxybenzoic acid, a catalyst, and a solvent into a high-pressure reactor.
  • Obtaining cis- and this compound.
  • Adding the 4-Hydroxycyclohexanecarboxylic acid into the solvent and introducing a certain volume of sodium alkoxide as the catalyst.
  • Increasing the temperature to facilitate the isomerization reaction, resulting in this compound with a content of over 90%.
  • Purifying the trans-4 isomer through recrystallization using petroleum ether and ethyl acetate .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-pressure reactors and efficient catalysts ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: trans-4-Hydroxycyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity. Its role as a metabolic by-product and substrate in various synthetic processes highlights its importance in both biological and industrial contexts .

Properties

IUPAC Name

4-hydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6-3-1-5(2-4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFRWBBJISAZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190327, DTXSID901015736
Record name trans-4-Hydroxycyclohexanecarboxylic acid
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Record name 4-Hydroxycyclohexanecarboxylic acid
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxycyclohexylcarboxylic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17419-81-7, 3685-26-5, 3685-22-1
Record name 4-Hydroxycyclohexanecarboxylic acid
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Record name 4-Hydroxycyclohexanecarboxylic acid
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Record name trans-4-Hydroxycyclohexanecarboxylic acid
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Record name 4-Hydroxycyclohexanecarboxylic acid
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Record name cis-4-Hydroxycyclohexanecarboxylic Acid
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Record name 4-Hydroxycyclohexanecarboxylic Acid (cis- and trans- mixture)
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Record name trans-4-Hydroxycyclohexane-1-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Hydroxycyclohexylcarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001988
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of 42 parts of p-hydroxybenzoic acid, 2 parts of platinum oxide, 1 part of 10% aqueous potassium hydroxide and 150 parts by volume of ethanol was charged to a hydrogenation flask. The mixture was hydrogenated at 50 psi for 32 hours. The reaction mixture was filtered and the solvent evaporated. The solid product was slurried in 500 parts by volume of hot cyclohexane to remove cyclohexane carboxylic acid, filtered, and the solids recrystallized from 100 parts of water. The solid, unreacted p-hydroxybenzoic acid, was filtered off and the water evaporated yielding 16 parts of 4-hydroxycyclohexane carboxylic acid having a melting point of 110°-130° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-Hydroxycyclohexanecarboxylic acid
Reactant of Route 2
trans-4-Hydroxycyclohexanecarboxylic acid
Reactant of Route 3
trans-4-Hydroxycyclohexanecarboxylic acid
Reactant of Route 4
trans-4-Hydroxycyclohexanecarboxylic acid
Reactant of Route 5
trans-4-Hydroxycyclohexanecarboxylic acid
Reactant of Route 6
trans-4-Hydroxycyclohexanecarboxylic acid
Customer
Q & A

Q1: What is the significance of trans-4-Hydroxycyclohexanecarboxylic acid in biological systems?

A1: this compound serves as the specific substrate for the enzyme 4-hydroxycyclohexanecarboxylate dehydrogenase found in Corynebacterium cyclohexanicum []. This enzyme plays a crucial role in the organism's metabolism by catalyzing the oxidation of this compound to 4-oxocyclohexanecarboxylic acid, utilizing NAD+ as a cofactor []. This reaction is part of the metabolic pathway allowing Corynebacterium cyclohexanicum to utilize cyclohexanecarboxylic acid as its sole carbon source []. Interestingly, the enzyme displays strict stereospecificity, only acting on the trans isomer and not the cis isomer of 4-hydroxycyclohexanecarboxylic acid [].

Q2: Can you describe a key intermediate in the synthesis of a very late antigen-4 (VLA-4) antagonist that involves this compound?

A2: A novel synthesis of the VLA-4 antagonist, trans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylcarboxyamide)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid, utilizes tert-butyl trans-[(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate as a key intermediate []. This synthesis leverages commercially available this compound as the starting material [].

Q3: What are some of the advantages of using tert-butyl trans-[(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate as a key intermediate in organic synthesis?

A3: The use of tert-butyl trans-[(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate as a key intermediate in the synthesis of the VLA-4 antagonist offers several benefits []. This approach allows for the efficient construction of the complex molecule through a series of controlled chemical transformations. Additionally, starting with this compound as the initial building block provides a cost-effective and scalable route for the synthesis [].

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